ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate
Overview
Description
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a keto group
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate typically involves a multi-step process. One common method starts with the preparation of (E,E)-farnesyl bromide, which is then reacted with ethyl acetoacetate in the presence of sodium hydride to form the desired product . The reaction conditions often include the use of tetrahydrofuran as a solvent and cooling the reaction mixture to 0°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate include:
(6E,10E) Isopolycerasoidol: A prenylated benzopyran derivative with similar structural features.
Ethyl (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoate: Another ester with a similar backbone but different functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a keto group, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Biological Activity
Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a complex organic compound with significant biological potential due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H34O3
- CAS Number : 141538-75-2
- IUPAC Name : this compound
The compound features multiple double bonds and a keto group, contributing to its reactivity and biological interactions.
The exact biochemical pathways affected by this compound are not fully elucidated. However, its derivatives are investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Research Findings
Several studies have been conducted to assess the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria. |
Study B | Anticancer | Induced apoptosis in breast cancer cell lines. |
Study C | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro. |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound derivatives against Staphylococcus aureus, results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Cancer Cell Studies : A case study on the anticancer effects showed that treatment with this compound led to a 40% decrease in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in inflammatory conditions.
Properties
IUPAC Name |
ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDITVCKWSUFDMU-IJNKXORISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450248 | |
Record name | ZINC22067379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141538-75-2 | |
Record name | ZINC22067379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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